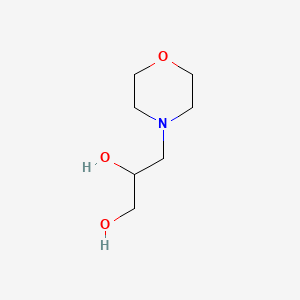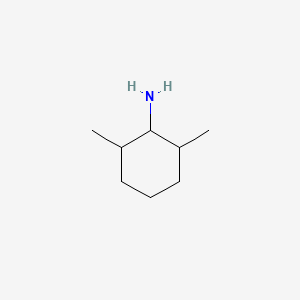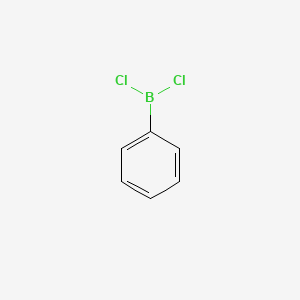
Dichlorophenylborane
Descripción general
Descripción
Dichlorophenylborane, also known as Phenylboron dichloride or Phenyldichloroborane, is a chemical compound with the formula C6H5BCl2 . It has a molecular weight of 158.82 . It is widely used as a catalyst in various chemical reactions .
Synthesis Analysis
The synthesis of Dichlorophenylborane has been improved by reacting it with chlorobenzene . It has also been used as a catalyst for the synthesis of an antiproliferative macrolide and cell migration inhibitor lactimidomycin .Molecular Structure Analysis
The molecular structure of Dichlorophenylborane is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H .Chemical Reactions Analysis
Dichlorophenylborane has been used in various chemical reactions. It has been used in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions . It has also been used in enantioselective Diels-Alder cycloadditions after its reaction with allo-threonine derivatives .Physical And Chemical Properties Analysis
Dichlorophenylborane is a liquid at 20 degrees Celsius . It has a refractive index of 1.545 and a boiling point of 66 °C/11 mmHg . The density of Dichlorophenylborane is 1.224 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Dopant Functionalization of Silicon
Dichlorophenylborane has been used in the reaction with H−Si(100) to form direct B−Si bonds . This reaction has shown potential for the development of next-generation electronic materials . The formation of direct B−Si bonds enables unprecedented electronic behaviors in Si, making it a promising candidate for future electronic devices .
Solvothermal Approaches
Solvothermal approaches are inherently amenable to scale-up, and there is currently a push to develop solvothermal approaches for the formation of direct dopant-Si bonds . Dichlorophenylborane has been used in these solvothermal methods to form direct B−Si bonds .
Catalyst for Antiproliferative Macrolide
Dichlorophenylborane can be used as a catalyst for the synthesis of an antiproliferative macrolide . This compound has shown potential as a cell migration inhibitor, which could have significant implications in cancer research .
Enantioselective Synthesis of Polyketide Segments
Dichlorophenylborane has been used in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions . This method could be useful in the synthesis of complex natural products and pharmaceuticals .
Enantioselective Diels-Alder Cycloadditions
Dichlorophenylborane can be used in enantioselective Diels-Alder cycloadditions after its reaction with allo-threonine derivatives . This reaction is a powerful tool for the construction of six-membered rings, which are common structural motifs in many natural products .
Reducing Agent
Dichlorophenylborane can act as a reducing agent . This property can be utilized in various chemical reactions where a reduction step is required .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dichlorophenylborane primarily targets silicon (Si) substrates . The compound is used in the formation of direct boron-silicon (B−Si) bonds, which are crucial in the development of next-generation electronic materials .
Mode of Action
The interaction of Dichlorophenylborane with its target involves the formation of a direct B−Si bond . This reaction has proven to be a new solvothermal method for the formation of direct B−Si bonds .
Biochemical Pathways
The compound’s ability to form direct b−si bonds suggests it could influence pathways related to the development and function of electronic materials .
Pharmacokinetics
Given its use in the formation of b−si bonds, it’s likely that its bioavailability is influenced by factors such as concentration and the presence of other reactants .
Result of Action
The primary result of Dichlorophenylborane’s action is the formation of direct B−Si bonds . This has significant implications for the development of next-generation electronic materials . The compound’s action enables unprecedented electronic behaviors in silicon, making it a promising material for future electronics .
Action Environment
The action of Dichlorophenylborane is influenced by environmental factors such as temperature and pressure . For instance, the compound’s reactivity with silicon substrates can be affected by the presence of other reactants and the conditions under which the reaction takes place
Propiedades
IUPAC Name |
dichloro(phenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDQONETMHUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236271 | |
| Record name | Borane, dichlorophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873-51-8 | |
| Record name | Dichlorophenylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorophenylborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Borane, dichlorophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorophenylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorophenylborane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG75RQ9B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







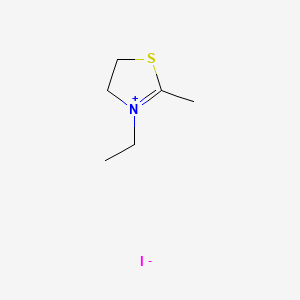
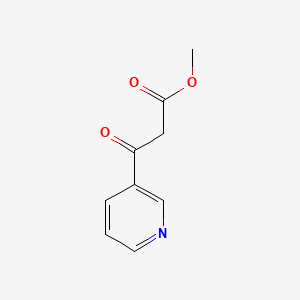
![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)
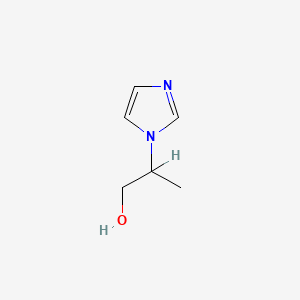

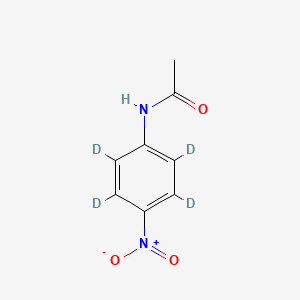
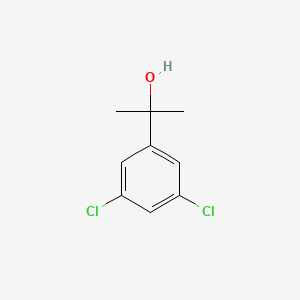
![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)
